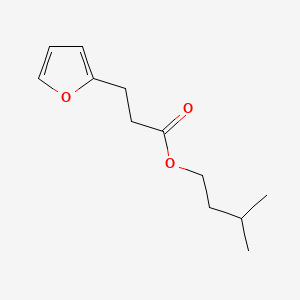

Isoamyl 3-(2-furan)propionate

Description

Genesis and Chemical Classification of Isoamyl 3-(2-furan)propionate within Furan-Containing Esters

This compound, identified by the CAS number 7779-67-1, is an ester derived from the reaction of isoamyl alcohol and 3-(2-furan)propionic acid. ontosight.ai Its chemical structure features an isoamyl group linked to a 3-(2-furan)propionate moiety. ontosight.ai This composition places it within the broader chemical class of furan-containing esters. Furans are five-membered aromatic rings containing four carbon atoms and one oxygen atom. ontosight.airesearchgate.net When a furan (B31954) ring is part of an ester, the resulting compound is classified as a furan ester. ontosight.ai

The IUPAC name for this compound is 3-methylbutyl 3-(furan-2-yl)propanoate. nih.gov It is also known by several synonyms, including isopentyl 3-(2-furan)propionate and FEMA No. 2071. nih.gov Chemically, it is classified as a fatty acid ester. nih.gov The presence of the furan ring and the ester functional group are key to its characteristic sensory properties, which are often described as sweet, fruity, and slightly green or floral. ontosight.ainih.gov

The synthesis of furan-containing esters like this compound can be achieved through various chemical reactions. A common method is esterification, which involves the reaction of an alcohol (isoamyl alcohol) with a carboxylic acid (3-(2-furan)propionic acid). smolecule.com Other reactions applicable to esters, such as hydrolysis and transesterification, are also relevant to this compound. smolecule.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 7779-67-1 nih.gov |

| Molecular Formula | C12H18O3 nih.gov |

| Molecular Weight | 210.27 g/mol nih.govsmolecule.com |

| IUPAC Name | 3-methylbutyl 3-(furan-2-yl)propanoate nih.gov |

| Synonyms | Isoamyl 2-furanpropionate, Isopentyl 3-(2-furan)propionate, FEMA 2071 nih.gov |

| Chemical Class | Furan-containing ester, Fatty acid ester ontosight.ainih.gov |

Evolution of Research into Furan-Substituted Aliphatic Flavouring Agents

Research into furan-substituted aliphatic flavoring agents has evolved significantly over the decades, driven by their importance in the food and fragrance industries. Initially, the focus was on identifying and isolating these compounds from natural sources. usp.br Many furan derivatives are naturally present in a wide variety of foods and are formed during thermal processing through Maillard reactions and caramelization. researchgate.net

With advancements in analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), the number of identified flavor compounds, including furan derivatives, grew exponentially. researchgate.net This led to a deeper understanding of their contribution to the aroma profiles of foods like coffee, bread, and cooked meats. inchem.orgbeefresearch.org

The focus of research then expanded to include the synthesis of these compounds to ensure a consistent and reliable supply for industrial applications. derpharmachemica.com This involved developing efficient synthetic routes, such as the Feist-Benary synthesis and other methods for creating furan derivatives. derpharmachemica.com

In recent years, research has increasingly centered on the safety and metabolic fate of furan-substituted compounds. acs.orgnih.govfao.org Regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have conducted extensive evaluations of various furan derivatives used as flavoring agents. nih.govfao.orgwho.intfao.org These evaluations consider factors such as intake levels, metabolism, and potential toxicity. inchem.orgnih.gov The research now often involves sophisticated toxicological studies and the use of approaches like the Threshold of Toxicological Concern (TTC) to assess safety. nih.govwho.int

Contemporary Research Challenges and Prioritized Inquiries Concerning this compound

Despite the long history of use and research, several challenges and questions remain regarding this compound and related furan-containing esters. A primary area of ongoing inquiry is the complete elucidation of their metabolic pathways and the biological effects of their metabolites. fao.org For some furan derivatives, there are concerns about potential toxicity, which has led to calls for more detailed investigations into their metabolism and the reactivity of any resulting products. fao.org

Another significant challenge is accurately estimating dietary exposure to these flavoring agents. who.int Discrepancies can exist between intake estimates based on production volumes (poundage data) and those based on reported use levels in foods. who.int Refining these exposure assessments is crucial for accurate safety evaluations.

Modern research also focuses on the development of novel furan-based compounds with unique properties. For instance, recent studies have explored the synthesis of ester-functionalized cyclofurans for potential applications in materials science, highlighting the versatility of furan chemistry beyond flavors and fragrances. acs.org Furthermore, research into the optical and electronic properties of new furan-based liquid crystals demonstrates the expanding scope of furan derivative research. rsc.org

Table 2: Key Research Areas and Objectives for Furan-Containing Esters

| Research Area | Key Objectives |

| Metabolism and Toxicology | - Fully characterize metabolic pathways. - Investigate the biological activity of metabolites. - Understand the influence of the furan ring structure on toxicity. fao.org |

| Dietary Exposure Assessment | - Improve the accuracy of intake estimations. - Reconcile differences between poundage data and use-level data. who.int |

| Novel Synthesis and Applications | - Develop efficient and sustainable synthetic methods. - Explore new applications in materials science and optoelectronics. acs.orgrsc.org |

| Structure-Activity Relationships | - Correlate chemical structure with sensory properties. - Predict the flavor profiles of new furan-based compounds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbutyl 3-(furan-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-10(2)7-9-15-12(13)6-5-11-4-3-8-14-11/h3-4,8,10H,5-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMWAVZRUZDYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)CCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228406 | |

| Record name | Isoamyl 3-(2-furan)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow liquid; Sweet, green, slightly floral aroma | |

| Record name | Isoamyl 3-(2-furan)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1506/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

258.00 °C. @ 760.00 mm Hg | |

| Record name | Isoamyl 2-furonpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | Isoamyl 3-(2-furan)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1506/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.987-0.993 | |

| Record name | Isoamyl 3-(2-furan)propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1506/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-67-1 | |

| Record name | Isoamyl 3-(2-furan)propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl 3-(2-furan)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl 3-(2-furan)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbutyl furan-2-propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL 3-(2-FURAN)PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B479FVZ19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoamyl 2-furonpropionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Isoamyl 3 2 Furan Propionate

Optimized Synthetic Pathways for Isoamyl 3-(2-furan)propionate

The production of this compound can be achieved through several established synthetic routes, primarily direct esterification and transesterification. Optimization of these pathways involves enhancing catalytic activity, understanding reaction kinetics, and efficiently utilizing furan-based precursors.

Direct Esterification: Catalytic Enhancements and Reaction Kinetics

Direct esterification, specifically Fischer-Speier esterification, is a primary method for synthesizing this compound. This equilibrium-driven reaction involves the condensation of 3-(2-furan)propanoic acid with isoamyl alcohol in the presence of an acid catalyst. i3awards.org.auijisrt.comthermofisher.com

Catalytic Enhancements: To drive the reaction toward high yields, various catalysts are employed. While traditional homogeneous catalysts like sulfuric acid are effective, they present challenges in separation and can cause undesirable side reactions. i3awards.org.aujetir.org Consequently, research has shifted towards heterogeneous solid acid catalysts, which offer easier recovery and recycling.

Ion-exchange resins, such as Amberlyst-15 and Amberlyst-70, have proven to be powerful and selective acid catalysts for a range of esterification reactions, including those involving furan (B31954) derivatives and various alcohols. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net These catalysts facilitate mild and highly selective transformations. researchgate.net For instance, in the synthesis of isoamyl propionate (B1217596), Amberlyst-70 was effectively used, demonstrating the applicability of such resins for related ester productions. researchgate.net The use of these solid acids simplifies downstream processing and minimizes corrosive waste streams.

Reaction Kinetics: The kinetics of esterification are critical for reactor design and process optimization. Generally, the reaction follows second-order kinetics. jetir.orgresearchgate.net The rate of reaction is influenced by several factors including temperature, catalyst loading, and the molar ratio of reactants. jetir.orgresearchgate.netceon.rs

Kinetic studies on similar esterification systems, such as the synthesis of isoamyl propionate, reveal that increasing the reaction temperature and catalyst concentration enhances the conversion rate. researchgate.netbegellhouse.com However, an excess of one reactant, typically the less expensive one, is often used to shift the equilibrium and maximize the yield of the ester, in accordance with Le Châtelier's principle. thermofisher.com Kinetic models like the pseudo-homogeneous (P-H), Eley–Rideal (E–R), and Langmuir–Hinshelwood (L–H) are often used to correlate experimental data and describe the reaction mechanism, with activity coefficients calculated using models like UNIFAC to account for non-ideal behavior. semanticscholar.orgmdpi.com

Transesterification Processes: Scope and Limitations

Transesterification, or alcoholysis, is an alternative pathway where an existing ester, such as methyl 3-(2-furan)propionate, reacts with isoamyl alcohol to form the desired isoamyl ester and methanol. mdpi.com This method is particularly useful when the parent acid is difficult to handle or when a suitable starting ester is readily available.

Scope: The scope of transesterification is broad, applicable to various esters and alcohols, and can be catalyzed by acids, bases, or enzymes. mdpi.comresearchgate.net It is a key reaction in industries like biodiesel production. mdpi.com The process can be driven to completion by removing the more volatile alcohol byproduct (e.g., methanol) from the reaction mixture. Both homogeneous and heterogeneous catalysts can be employed. For example, Mg-Fe mixed oxides have been used for the transesterification of rapeseed oil. mdpi.com

Limitations: A primary limitation of transesterification is that it is also an equilibrium-limited reaction. The reaction may not proceed to completion without effective removal of the alcohol byproduct. Substrate inhibition can also occur, where high concentrations of the starting ester or alcohol may slow down the reaction rate, particularly in enzyme-catalyzed systems. nih.gov Furthermore, the choice of catalyst is crucial, as side reactions can occur. In some cases, the process may require multiple steps, especially when dealing with feedstocks containing high levels of free fatty acids, which necessitates an initial acid-catalyzed esterification step followed by base-catalyzed transesterification. mdpi.com

Utilization of Furan Derivatives as Synthetic Building Blocks

Furan derivatives, sourced from biomass, are valuable platform chemicals for synthesizing a variety of compounds, including esters like this compound. researchgate.netmdpi.com The primary building block for this specific ester is 3-(2-furan)propanoic acid, which is reacted with isoamyl alcohol.

The synthesis of various furan derivatives often involves cascade-type reactions catalyzed by solid acids like Amberlyst-15. researchgate.net Research has demonstrated the efficient synthesis of 2,5-disubstituted furan derivatives from functionalized nitroalkanes using successive reactions catalyzed by Amberlyst A21 and Amberlyst 15. semanticscholar.org These methodologies highlight the versatility of furan compounds and solid acid catalysts in constructing complex molecules, providing robust pathways to obtain the necessary precursors for the target ester.

Innovative Synthetic Approaches for Furan-Containing Esters

To overcome the limitations of conventional batch processes, innovative approaches that integrate reaction and separation or utilize green catalytic systems are being developed. These methods aim to enhance production efficiency, improve yields, and align with the principles of sustainable chemistry.

Reactive Distillation Integration for Enhanced Production

Reactive distillation (RD) is a process intensification technology that combines chemical reaction and product separation in a single unit. For equilibrium-limited reactions like esterification, RD offers significant advantages by continuously removing one or more products (typically water or a low-boiling alcohol) from the reaction zone, thereby shifting the equilibrium towards the product side and achieving higher conversions. sci-hub.ruresearchgate.net

This technique has been successfully applied to the production of various esters, including isoamyl propionate. sci-hub.ruresearchgate.net In a pilot-scale study for isoamyl propionate synthesis using an Amberlyst-70 catalyst, propionic acid conversions greater than 96% and ester purities over 98 wt.% were achieved. sci-hub.ru This demonstrates the high potential of RD for the efficient and continuous production of this compound, as the principles of removing the water byproduct to overcome equilibrium limitations are directly applicable. The key challenge lies in designing the system based on the vapor-liquid equilibrium of the specific furan-containing components.

Biocatalytic Synthesis using Lipases and Other Enzymes

Biocatalysis, particularly using lipases, has emerged as a green and highly selective alternative to chemical synthesis for producing flavor esters. mdpi.com These enzymatic methods operate under mild conditions, reducing energy consumption and the formation of byproducts. researchgate.net

Immobilized lipases are particularly favored as they can be easily recovered and reused for multiple cycles. nih.govmdpi.com Novozym 435, an immobilized lipase B from Candida antarctica, is one of the most widely used and effective biocatalysts for ester synthesis due to its high activity, stability, and broad substrate specificity. begellhouse.commdpi.comrsc.orgnih.govnih.gov Studies on the synthesis of various isoamyl esters, including isoamyl butyrate and isoamyl acetate, have demonstrated high conversion yields using lipases. mdpi.comnih.govnih.gov For instance, a cutinase from Rhodococcus bacteria has been used to synthesize a range of isoamyl fatty acid esters, with reaction conditions optimized for maximum yield. nih.gov

The kinetics of lipase-catalyzed esterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acid to form an acyl-enzyme intermediate, which then reacts with the alcohol to produce the ester. begellhouse.comnih.govresearchgate.net However, substrate inhibition by either the acid or the alcohol can be a limiting factor at high concentrations. nih.govresearchgate.net

Table 1: Comparison of Kinetic Parameters for Lipase-Catalyzed Synthesis of Isoamyl Esters This table presents data from analogous isoamyl ester syntheses to illustrate typical kinetic behavior.

| Ester Product | Lipase Source | Kinetic Model | Vmax | Kₘ (Acid) | Kₘ (Alcohol) | Reference |

|---|---|---|---|---|---|---|

| Isoamyl Propionate | Candida antarctica (Novozym 435) | Ping-Pong Bi-Bi with substrate inhibition | 0.05 mol/L/min | 0.1 mol/L | 1.5 mol/L | begellhouse.com |

| Isoamyl Butyrate | Immobilized Lipase | Ping-Pong Bi-Bi with competitive inhibition | 11.72 µmol/min/mg | 0.00303 M | 0.00306 M | nih.govresearchgate.net |

Table 2: Optimized Conditions for Biocatalytic Synthesis of Isoamyl Esters This table shows optimized parameters from studies on similar isoamyl esters, providing a blueprint for the synthesis of this compound.

| Ester Product | Enzyme | Key Optimized Parameters | Achieved Conversion/Yield | Reference |

|---|---|---|---|---|

| Isoamyl Propionate | Novozym 435 | 50°C, 1:3 acid:alcohol ratio, 2.5% enzyme loading | 95% | begellhouse.com |

| Isoamyl Butyrate | Immobilized Rhizopus oryzae lipase | 410 mM acid conc., 0.5 acid:alcohol ratio, Cyclohexane solvent | ~100% (in cyclohexane) | mdpi.com |

| Isoamyl Acetate | Immobilized CRL | Varies by immobilization method and solvent | >85% | mdpi.com |

| Isoamyl Butyrate | Immobilized Rhodococcus cutinase | 300 mM substrates, 30°C | ~250 mM product | nih.gov |

Sustainable and Green Chemistry Principles in Esterification

The synthesis of esters, including this compound, is increasingly guided by the principles of green and sustainable chemistry, which prioritize the reduction or elimination of hazardous substances and promote energy efficiency. researchgate.netnih.gov A primary focus in the green synthesis of flavor esters like isoamyl butyrate, a related compound, is the use of enzymatic catalysis, particularly with immobilized lipases. redalyc.orgnih.govmdpi.com This biocatalytic approach offers high specificity and operates under mild reaction conditions, thereby reducing energy consumption and the formation of byproducts. researchgate.net

Enzymatic esterification can be performed in various media, including organic solvents like hexane or heptane, or even in solvent-free systems, which aligns with the green chemistry principle of using safer solvents and auxiliaries. redalyc.orgnih.govwhiterose.ac.uk For instance, the synthesis of isoamyl butyrate has been optimized using immobilized Thermomyces lanuginosus lipase in heptane, achieving high conversion rates. nih.gov Similarly, immobilized Rhizopus oryzae lipase has been effectively used in cyclohexane. mdpi.com The use of fusel oil, a byproduct of alcohol production rich in isoamyl alcohol, as a renewable feedstock further enhances the sustainability of the process. redalyc.orgmdpi.com

Another green approach involves the use of heterogeneous catalysts derived from renewable sources, such as ball-milled seashells, which can catalyze the esterification of isoamyl alcohol under solvent-free conditions. whiterose.ac.uk These methods avoid the use of corrosive mineral acids and toxic solvents typically employed in traditional Fischer esterification. The development of processes using switchable ionic liquids also represents a clean method for producing flavor esters, allowing for easier product separation and catalyst recycling. rsc.org

Table 1: Comparison of Catalytic Methods in Green Ester Synthesis

| Catalyst Type | Typical Reaction Conditions | Advantages | Disadvantages |

| Immobilized Lipases | Mild temperatures (30-50°C), various solvents or solvent-free | High selectivity, reusability, biodegradable, reduced energy use redalyc.orgnih.gov | Higher initial cost, potential for enzyme deactivation |

| Heterogeneous Bio-Catalysts (e.g., Seashells) | Higher temperatures (e.g., 98°C), solvent-free | Inexpensive, renewable source, avoids corrosive acids whiterose.ac.uk | May require higher temperatures than enzymatic methods |

| Ionic Liquids | Mild temperatures (e.g., 50°C) | Catalyst/product separation is simplified, potential for reuse rsc.org | Cost and potential toxicity of some ionic liquids |

Fundamental Chemical Reactivity and Transformation Mechanisms

Hydrolysis Pathways of this compound

The hydrolysis of this compound involves the cleavage of the ester bond to yield 3-(2-furan)propionic acid and isoamyl alcohol. This reaction can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism. chemistrysteps.comyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and is essentially the reverse of Fischer esterification. chemistrysteps.com The mechanism proceeds as follows:

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺), which activates the carbonyl carbon, making it more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the isoamyloxy oxygen atom, converting it into a better leaving group (isoamyl alcohol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating isoamyl alcohol as the leaving group.

Deprotonation: The protonated carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final 3-(2-furan)propionic acid product.

To drive the equilibrium towards the products, a large excess of water is typically used. chemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is an irreversible process. chemistrysteps.comyoutube.com The irreversibility makes this method highly effective for complete ester cleavage.

Nucleophilic Attack: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the isoamyloxide ion (⁻O-CH₂CH₂CH(CH₃)₂) as the leaving group.

Deprotonation: The isoamyloxide ion is a strong base and immediately deprotonates the newly formed 3-(2-furan)propionic acid. This acid-base reaction is highly favorable and forms isoamyl alcohol and the carboxylate salt of 3-(2-furan)propionic acid.

This final deprotonation step is essentially irreversible and drives the entire reaction to completion, as the negatively charged carboxylate is no longer susceptible to nucleophilic attack. chemistrysteps.com

Reactivity of the Furan Moiety: Epoxidation and Ring Opening Mechanisms

The furan ring in this compound is an electron-rich heteroaromatic system, making it susceptible to oxidative reactions such as epoxidation. nih.govrsc.org The subsequent ring-opening of the resulting epoxide is a key transformation, often leading to the formation of 1,4-dicarbonyl compounds or other functionalized structures. rsc.orgresearchgate.net

Epoxidation: The furan ring can be oxidized to an epoxide intermediate using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or dioxiranes. nih.govrsc.org The formation of an epoxide is a critical step, though this intermediate is often highly unstable and may rearrange rapidly. nih.gov The substitution pattern on the furan ring can influence the stability of the epoxide; more substituted furans tend to form more stable epoxides. nih.gov

Ring-Opening Mechanisms: The highly strained epoxide ring is prone to open, a process that can be initiated under various conditions, particularly with acid catalysis. researchgate.netacs.orgchemistrysteps.comlibretexts.org

Acid-Catalyzed Ring Opening: In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group and further activating the epoxide ring for nucleophilic attack. libretexts.orglibretexts.orgyoutube.com

Protonation: An acid protonates the oxygen atom of the furan epoxide.

Nucleophilic Attack and Ring Opening: A nucleophile (such as water) attacks one of the electrophilic carbons of the protonated epoxide. This attack occurs via an Sₙ2-like mechanism, leading to the opening of the three-membered ring. chemistrysteps.comlibretexts.org The regioselectivity of the attack depends on the substitution of the furan ring. libretexts.org

Rearrangement: The initial ring-opened product is often unstable and rapidly rearranges. For furan systems, this typically leads to the formation of a cis-enedione structure. nih.gov For instance, the oxidation of 2,5-dimethylfuran yields hex-3-ene-2,5-dione through the ring opening of its epoxide intermediate. researchgate.netresearchgate.net

Table 2: Key Intermediates in Furan Moiety Transformations

| Transformation | Key Intermediate | Subsequent Product(s) | Driving Force |

| Epoxidation | Furan Epoxide | cis-Enedione | Release of ring strain in the epoxide chemistrysteps.com |

| Acid-Catalyzed Hydrolysis | Protonated Furan | Dihydrofuranol derivatives | Aromaticity disruption, formation of stable carbonyls |

| Furanol Ring Opening | Protonated Furanol | Unsaturated hydroxy-carbonyl compounds | Formation of a stable acyclic system acs.org |

Metabolic Fate and Biotransformation of Isoamyl 3 2 Furan Propionate

In Vivo Metabolic Profiling of Furan-Substituted Flavouring Agents

In vivo studies, predominantly in rodent models, have been instrumental in elucidating the metabolic pathways of furan (B31954) and its derivatives. These studies have established that the toxicity of these compounds is intrinsically linked to their metabolism. nih.govnih.gov

Systemic Absorption and Distribution of Isoamyl 3-(2-furan)propionate and Related Compounds

Following administration, furan and its derivatives are absorbed and distributed throughout the body, with the liver being the primary site of metabolism. researchgate.net The lipophilic nature of many furan-containing flavouring agents facilitates their absorption. Upon reaching the liver, these compounds undergo extensive biotransformation.

Enzymatic Biotransformation: Role of Cytochrome P-450 Pathways

The initial and rate-limiting step in the biotransformation of furan-containing compounds is the oxidation of the furan ring, a reaction catalyzed by the Cytochrome P450 (P450) superfamily of enzymes. nih.govresearchgate.net Specifically, Cytochrome P450 2E1 (CYP2E1) has been identified as the principal enzyme responsible for the metabolic activation of furan. researchgate.netsemanticscholar.orgnih.gov This enzymatic oxidation is a bioactivation process, converting the relatively inert furan ring into a chemically reactive species. nih.gov

Formation and Reactivity of Metabolic Intermediates

The P450-catalyzed oxidation of the furan ring results in the formation of highly reactive, electrophilic intermediates. nih.gov For the parent compound, furan, this oxidation leads to the generation of a reactive α,β-unsaturated dialdehyde (B1249045) known as cis-2-butene-1,4-dial (BDA). nih.govsemanticscholar.orgnih.gov

Depending on the substituents on the furan ring, the intermediate can be an epoxide or a cis-enedione. nih.govresearchgate.net BDA is a highly reactive electrophile that can readily react with cellular nucleophiles, including proteins and DNA. nih.gov This high reactivity is considered the molecular basis for the observed toxicity of furan. nih.govnih.gov For substituted furans, such as 2-methylfuran (B129897), the corresponding reactive metabolite is 3-acetylacrolein (AcA), which exhibits similar reactivity towards cellular components. nih.gov

In Vitro Studies of Cellular Metabolism and Enzyme Kinetics

To better understand the specific cellular and enzymatic processes, in vitro models, including cryopreserved hepatocytes and liver microsomes from rodents and humans, have been employed. semanticscholar.orgnih.govnih.gov These studies corroborate the in vivo findings, confirming that furan is metabolized in a similar manner across these species. semanticscholar.orgnih.gov

The use of these systems allows for the detailed characterization of enzyme kinetics. For example, concentration-dependent measurements of the formation of AcA from 2-methylfuran in rat liver microsomes, human liver microsomes, and preparations containing CYP2E1 have been used to calculate key enzyme kinetic parameters like the Michaelis-Menten constant (KM) and the maximum reaction rate (Vmax). nih.gov These in vitro assays are crucial for quantifying the rate of metabolite formation and understanding the efficiency of the enzymatic processes involved.

Investigation of Covalent Binding to Biological Macromolecules

A significant consequence of the formation of reactive metabolites like BDA is their ability to form covalent bonds with biological macromolecules. researchgate.netnih.gov This covalent binding, or adduct formation, is thought to be a primary trigger for the toxic effects of furan compounds. nih.gov

The electrophilic nature of BDA makes it a target for cellular nucleophiles, particularly the thiol group of cysteine, the amino group of lysine (B10760008) residues in proteins, and glutathione (B108866) (GSH). researchgate.netresearchgate.net The formation of protein adducts far exceeds the level of DNA damage, indicating that proteins are the preferential target of furan's reactive metabolites. nih.gov The reaction of BDA with GSH is a key event, leading to the formation of 2-(S-glutathionyl)butanedial (GSH-BDA), which can further react with cellular amines to form cross-links. nih.govresearchgate.net This depletion of cellular GSH and modification of critical proteins can disrupt cellular homeostasis and function. nih.govnih.gov

Comparative Analysis of Metabolic Pathways Across Furan Derivatives

Comparative studies are essential for understanding how structural variations in furan derivatives influence their metabolic fate. The metabolic pathway of furan serves as a benchmark for other derivatives. For instance, 2-methylfuran undergoes a similar metabolic activation pathway to furan, involving oxidative ring-opening to generate a reactive α,β-unsaturated carbonyl compound. nih.gov

Furthermore, comparative metabolism studies using hepatocytes from rats, mice, and humans have demonstrated that furan is metabolized through similar pathways in all three species. semanticscholar.orgnih.gov While there are quantitative differences in the levels of specific metabolites produced, the qualitative profile is consistent. This suggests that the bioactivation pathway is conserved and that data from rodent models are relevant for assessing potential human health risks. semanticscholar.orgnih.gov For example, while rodent hepatocytes were more active in generating certain GSH-BDA-amine cross-links, measurable levels of key metabolites like mono-GSH-BDA were detected in all human hepatocyte preparations tested. nih.gov

Toxicological Assessment and Safety Evaluation of Isoamyl 3 2 Furan Propionate

Genotoxicity and Mutagenicity Research

The genotoxic and mutagenic potential of furan (B31954) and its derivatives has been the subject of extensive research, yielding a complex and sometimes conflicting body of evidence. These studies are critical for understanding the potential risks associated with exposure to furan-containing compounds.

In Vitro Genotoxicity Assays of Furan-Related Compounds

In vitro studies on the genotoxicity of furan have produced varied results. In bacterial reverse mutation assays, furan was found to cause gene mutations in Salmonella typhimurium strain TA100 but not in strains TA98, TA1535, or TA1537 nih.gov. The furan metabolite, cis-2-butene-1,4-dial (BDA), was reported to induce mutations in a Salmonella strain sensitive to aldehydes (TA104) nih.gov. However, some studies have not confirmed the mutagenicity of BDA in bacteria nih.gov.

In mammalian cell systems, furan has demonstrated clastogenic activity, meaning it can cause structural damage to chromosomes. Furan induced chromosomal aberrations and sister chromatid exchanges (SCEs) in Chinese hamster ovary (CHO) cells, in some cases both with and without metabolic activation nih.govellinikahoaxes.gr. It also caused gene mutations in mouse lymphoma cells nih.gov. However, other studies in L5178Y tk+/- mouse lymphoma cells found no genotoxic effects in the comet, micronucleus, and tk+/- mutation assays nih.gov. For other furan derivatives, such as 2,5-dimethylfuran (DMF) and furfuryl alcohol (FFA), genotoxicity tests have also shown mixed results, with some positive findings in chromosomal aberration tests and modified Ames tests that incorporate specific metabolic enzymes nih.gov. Furan itself showed clastogenic activity in CHO cells only in the presence of a metabolic activation system (S9 mixture) nih.gov.

Table 1: Summary of In Vitro Genotoxicity Assays for Furan and Related Compounds

| Compound | Test System | Endpoint | Metabolic Activation | Result | Reference |

|---|---|---|---|---|---|

| Furan | S. typhimurium TA100 | Gene Mutation | Present | Positive | nih.gov |

| Furan | S. typhimurium TA98, TA1535, TA1537 | Gene Mutation | Present | Negative | nih.gov |

| Furan | Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | +/- | Positive | nih.govnih.govellinikahoaxes.gr |

| Furan | Chinese Hamster Ovary (CHO) Cells | Sister Chromatid Exchanges | +/- | Positive | nih.govellinikahoaxes.gr |

| Furan | Mouse Lymphoma Cells | Gene Mutation | Not Specified | Positive | nih.gov |

| cis-2-butene-1,4-dial (BDA) | S. typhimurium TA104 | Gene Mutation | Not Specified | Positive | nih.gov |

| 2,5-Dimethylfuran (DMF) | Chinese Hamster Ovary (CHO) Cells | Chromosomal Aberrations | Not Specified | Mixed | nih.gov |

| Furfuryl Alcohol (FFA) | Modified Ames Test | Gene Mutation | Present | Positive | nih.gov |

In Vivo Mutagenicity and DNA Reactivity Studies

Data on the in vivo genotoxicity of furan are also complex and, in some cases, contradictory oup.com. Studies in rodents have investigated DNA damage and chromosomal aberrations in various tissues. Furan was found to induce chromosomal aberrations in the bone marrow of mice, but not SCEs nih.gov. In contrast, some studies reported negative results for furan in the liver unscheduled DNA synthesis (UDS) assay in both rats and mice after short-term exposure nih.govoup.com.

More recent studies have provided evidence of DNA reactivity in target organs. In male F344/N rats, furan treatment resulted in a dose-dependent increase in the frequency of chromosomal aberrations in splenocytes, although it did not induce such effects in blood or bone marrow cells nih.gov. There was also some indication of DNA damage in the liver of these rats nih.gov. Another study in male B6C3F1 mice did not find an increase in micronuclei in splenocytes after furan administration oup.com. However, investigations using the Comet assay in F344 rats revealed that furan induces DNA strand breaks and oxidative DNA damage in the liver in a dose-responsive manner, particularly at doses known to be tumorigenic nih.gov. This suggests that while furan may not be a potent initiator of mutations, it can cause DNA damage in its primary target organ for carcinogenicity nih.gov.

Table 2: Selected In Vivo Mutagenicity and DNA Reactivity Studies of Furan

| Species | Tissue | Assay | Finding | Reference |

|---|---|---|---|---|

| Mouse (B6C3F1) | Bone Marrow | Chromosomal Aberrations | Positive | nih.gov |

| Mouse (B6C3F1) | Bone Marrow | Sister Chromatid Exchanges (SCEs) | Negative | nih.gov |

| Rat (F344/N) | Splenocytes | Chromosomal Aberrations | Dose-dependent increase | nih.gov |

| Rat (F344/N) | Liver | DNA Damage (Comet Assay) | Indication of damage | nih.gov |

| Rat (F344) | Liver | DNA Strand Breaks (Comet Assay) | Dose-responsive increase | nih.gov |

| Rat (F344) | Liver | Oxidative DNA Damage | Dose-responsive increase | nih.gov |

| Rat and Mouse | Liver | Unscheduled DNA Synthesis (UDS) | Negative | nih.govoup.com |

Clastogenic Potential of Furan-Derived Metabolites

The clastogenic effects of furan are largely attributed to its reactive metabolite, cis-2-butene-1,4-dial (BDA) mdpi.com. This metabolite is a highly reactive α,β-unsaturated dialdehyde (B1249045) formed via the metabolic activation of furan mdpi.com. BDA can react with cellular macromolecules, including DNA, which can lead to chromosomal damage nih.gov.

In vitro studies have shown that BDA can cause DNA single-strand breaks and cross-links in mammalian cells nih.gov. The formation of DNA-DNA or DNA-protein cross-links by BDA is a proposed mechanism for its clastogenic effects ellinikahoaxes.gr. These cross-links can impede DNA replication, leading to the formation of double-strand breaks and subsequent chromosomal aberrations ellinikahoaxes.gr. Studies on various furan derivatives, including furfural, furfuryl alcohol, and 5-methyl furfural, have demonstrated that they can induce a high frequency of chromatid breaks and exchanges in CHO cells even without an external metabolic activation system, suggesting that they may be directly clastogenic or are metabolized to reactive species by the cells themselves nih.gov.

Carcinogenicity Studies and Mechanistic Toxicology of Furan Derivatives

The carcinogenicity of furan has been established in animal models, leading to its classification as a possible human carcinogen ellinikahoaxes.grmdpi.com. Understanding the mechanisms behind its tumorigenicity is essential for risk assessment.

Long-Term Animal Bioassays and Tumorigenesis Data

Long-term carcinogenicity bioassays have demonstrated that oral exposure to furan causes tumors in multiple organs in both mice and rats nih.gov. Studies conducted by the U.S. National Toxicology Program (NTP) showed that administration of furan by gavage for two years resulted in a dose-dependent increase in benign and malignant liver tumors (hepatocellular adenoma and carcinoma) in male and female B6C3F1 mice and Fischer 344 rats nih.govoup.com.

In rats, furan also induced a high incidence of bile duct cancer (cholangiocarcinoma) and mononuclear cell leukemia nih.govoup.com. In mice, an increased incidence of benign adrenal gland tumors (pheochromocytoma) was observed nih.gov. The liver has been identified as the primary target organ for furan-induced carcinogenicity in both species oup.com. The International Agency for Research on Cancer (IARC) has concluded that there is sufficient evidence in experimental animals for the carcinogenicity of furan who.int.

Table 3: Summary of Furan Carcinogenicity in Long-Term Animal Bioassays

| Species | Target Organ(s) | Tumor Types | Reference |

|---|---|---|---|

| Rat (Fischer 344) | Liver | Hepatocellular Adenoma, Hepatocellular Carcinoma, Cholangiocarcinoma | nih.govoup.com |

| Rat (Fischer 344) | Hematopoietic System | Mononuclear Cell Leukemia | nih.govoup.com |

| Mouse (B6C3F1) | Liver | Hepatocellular Adenoma, Hepatocellular Carcinoma | nih.govoup.com |

| Mouse (B6C3F1) | Adrenal Gland | Pheochromocytoma (benign) | nih.gov |

Elucidation of Carcinogenic Mechanisms Linked to Furan Ring Activation

The prevailing hypothesis for the mechanism of furan-induced cancer involves metabolic activation of the furan ring nih.gov. Furan itself is relatively inert, but it is metabolized, primarily by cytochrome P450 2E1 (CYP2E1) in the liver, to the highly reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA) nih.govmdpi.comgrantome.com.

This reactive metabolite, BDA, is considered the ultimate carcinogenic species grantome.com. It can covalently bind to cellular nucleophiles, including amino acids in proteins and DNA bases nih.govgrantome.com. The binding of BDA to proteins can lead to cytotoxicity and cell death grantome.com. This cytotoxicity triggers a regenerative proliferative response in the liver, which, when sustained, increases the probability of spontaneous mutations and the development of tumors nih.govgrantome.com.

While furan has often been classified as a non-genotoxic carcinogen, with chronic toxicity and cell proliferation being the primary drivers of tumor formation, there is growing evidence supporting a role for genotoxicity nih.govgrantome.com. The ability of BDA to form DNA adducts and cross-links suggests a direct DNA-damaging mechanism may contribute to furan's carcinogenicity nih.govoup.com. Therefore, it is likely that furan acts through a mixed mode of action, involving both cytotoxicity-driven cell proliferation and direct genotoxic events, to induce cancer in rodents nih.gov.

Comprehensive Risk Characterization and Regulatory Considerations

The risk characterization of isoamyl 3-(2-furan)propionate, a furan-substituted ester used as a flavoring agent, is complex due to toxicological concerns associated with the furan moiety. International regulatory and scientific bodies have faced challenges in applying standard safety assessment procedures to this group of compounds, leading to specific recommendations and the identification of significant data gaps.

Evaluation by International Bodies (e.g., JECFA) and Their Procedural Limitations

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound as part of a broader group of furan-substituted flavoring agents. who.intfemaflavor.org However, the Committee concluded that its standard "Procedure for the Safety Evaluation of Flavouring Agents" could not be applied to this group. who.int This decision, reached during the 65th meeting and reaffirmed in subsequent evaluations, stems from unresolved toxicological concerns. who.intfemaflavor.org

The primary issue is the extensive positive genotoxicity data for several members of this group of flavoring agents related to furan. who.int Furan itself is a known carcinogen that can undergo epoxidation and ring-opening to form a reactive 2-ene-1,4-dicarbonyl intermediate, which raises concerns that the observed genotoxicity may be due to the formation of such a reactive metabolite. who.int

Procedural Limitations of the JECFA Method:

The standard JECFA procedure for flavoring agents is a stepwise approach that categorizes substances into structural classes and considers intake levels, metabolic pathways, and toxicological data. A key element of the procedure is determining whether a flavoring agent and its metabolites are innocuous. inchem.org The procedure is designed for substances with simple structures and efficient metabolic pathways that suggest a low order of toxicity. inchem.org

The JECFA procedure was deemed inapplicable to furan-substituted esters like this compound because the toxicological concerns, specifically genotoxicity, prevent a strong initial presumption of safety. who.int The potential for the furan ring to be metabolized into a reactive, toxic intermediate represents a significant unresolved issue that falls outside the standard procedural framework, which relies on predictable, safe metabolic fates. who.intinchem.org

| JECFA Evaluation Summary for Furan-Substituted Flavouring Agents | |

| JECFA Number | 1515 (for this compound) |

| Evaluation Year(s) | 2005, 2012 |

| Conclusion | The "Procedure for the Safety Evaluation of Flavouring Agents" could not be applied. |

| Reason | Unresolved toxicological concerns, primarily related to genotoxicity of the furan moiety. |

| Identified Concern | Potential formation of a reactive 2-ene-1,4-dicarbonyl intermediate from the furan ring. who.int |

Margin of Exposure (MOE) Assessments for Furan-Substituted Esters

The Margin of Exposure (MOE) is a risk assessment tool used to explore safety concerns for substances that are both genotoxic and carcinogenic. europa.eu It is a ratio of a toxicological reference point, such as the benchmark dose lower confidence limit (BMDL10), to the estimated human exposure. nih.govnih.gov For genotoxic carcinogens, an MOE of 10,000 or more is generally considered to be of low concern from a public health perspective. europa.eunih.gov

While specific MOE assessments for this compound are not detailed in the available literature, the approach is central to the risk characterization of furan and its derivatives. Assessments for furan itself provide a relevant framework. For example, dose-response modeling of data for furan-induced hepatocellular tumors in rodents yielded a BMDL10 of 1.23 mg/kg of body weight per day. nih.govresearchgate.net

When this value is compared to estimated dietary exposures to furan, the calculated MOEs often fall below the 10,000 threshold, particularly for high-exposure scenarios, indicating a potential health risk. nih.govresearchgate.net This approach highlights the potential concern for any compound, like this compound, that can be metabolized to furan or related reactive intermediates. The risk is characterized by comparing the dose at which a low but measurable adverse effect is first observed to the estimated intake of the substance. nih.gov

| Margin of Exposure (MOE) Framework | |

| Purpose | To assess potential human health concerns from substances that are genotoxic and carcinogenic. europa.eunih.gov |

| Calculation | Ratio of a toxicological reference point (e.g., BMDL10) to estimated human exposure. |

| Threshold of Concern | An MOE below 10,000 for genotoxic carcinogens indicates a potential public health concern. europa.eunih.gov |

| Relevance to Furan Esters | The MOE approach for furan indicates a potential health risk, which extends to esters that may share similar metabolic pathways. nih.govresearchgate.net |

Identification of Persistent Toxicological Concerns and Data Gaps

The primary toxicological concern for this compound is rooted in the furan structure. who.int Despite its use as a flavoring agent, significant data gaps prevent a comprehensive safety assessment.

Key Toxicological Concerns:

Genotoxicity: Several related furan-containing flavoring agents have shown positive results in genotoxicity tests. who.int

Metabolic Activation: There is a strong concern that the furan ring can be metabolically activated to a reactive epoxide, which then forms a highly reactive dicarbonyl intermediate. This intermediate is suspected to be the ultimate toxic species responsible for genotoxicity and carcinogenicity. who.int

Identified Data Gaps: JECFA has explicitly identified a lack of crucial data that hinders the safety evaluation of this group of compounds. The key data gaps include:

Metabolism Data: There is a lack of studies investigating the metabolism of furan-substituted compounds like this compound, particularly concerning the influence of substitutions on the furan ring on metabolic pathways and the potential for covalent binding to macromolecules. who.int

In Vivo Genotoxicity Data: A significant paucity of in vivo genotoxicity data exists, which is needed to determine if the genotoxic effects observed in vitro are relevant to whole organisms. who.int

Carcinogenicity Data: There is a lack of specific in vivo assays to adequately address the potential carcinogenicity of these flavoring agents. who.int

To address these gaps, JECFA has suggested that studies are needed to investigate the metabolism of these substances, demonstrate whether ring-opening occurs, and assess the reactivity of any resulting products. who.int Depending on the findings, further genotoxicity or other long-term studies might be required to complete a safety evaluation. who.int

Biological Activities and Therapeutic Potential of Furan 2 Yl Propanoic Acid Derivatives

Antimicrobial Efficacy Investigations of Related Furan (B31954) Acids and Esters

The furan nucleus is a core structure in many compounds exhibiting a wide range of pharmacological activities. researchgate.netijabbr.com Research into furan-2-yl propanoic acid derivatives has uncovered notable antimicrobial properties, with studies detailing their effects on various bacterial and fungal strains.

Antibacterial Spectrum and Minimum Inhibitory Concentrations

Studies have demonstrated that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid possess antibacterial capabilities. These compounds have been shown to suppress the growth of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, certain derivatives have been found to inhibit the growth of Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 128 µg/mL. mdpi.com Further research into specific derivatives, such as 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid, has shown potent activity against Escherichia coli, exhibiting an MIC of 64 µg/mL. ijabbr.com

The antibacterial action of these compounds highlights their potential for development into new antimicrobial agents, a critical need in an era of growing antibiotic resistance. researchgate.net

Table 1: Antibacterial Activity of Selected Furan-2-yl Propanoic Acid Derivatives

| Compound Family | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Staphylococcus aureus | 128 µg/mL mdpi.com |

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 µg/mL ijabbr.com |

Antifungal Activity, Including Yeast-like Fungi

The antifungal properties of furan-2-yl propanoic acid derivatives are particularly noteworthy, especially against yeast-like fungi. Research has consistently shown that 3-(furan-2-yl)propenoic acids and their hydroarylation products demonstrate good antimicrobial activity against Candida albicans at a concentration of 64 µg/mL. mdpi.comnih.govdntb.gov.ua

Another related compound, (E)-3-(furan-2-yl)acrylic acid, has been evaluated against several Candida species. The MIC for this compound ranged from 64 to 512 μg/mL across different strains, including C. albicans, C. glabrata, and C. parapsilosis. nih.gov These findings underscore the potential of these furan derivatives as antifungal agents. nih.govresearchgate.net

Table 2: Antifungal Activity of Selected Furan-2-yl Propanoic Acid Derivatives

| Compound Family | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL mdpi.com |

| (E)-3-(furan-2-yl)acrylic acid | Candida spp. | 64 - 512 µg/mL nih.gov |

Exploration of Other Bioactive Properties (e.g., anti-inflammatory, antioxidant activity)

Beyond their antimicrobial effects, furan derivatives are recognized for a variety of other biological activities, including anti-inflammatory and antioxidant properties. mdpi.comresearchgate.netnih.gov The furan ring system is a fundamental component of many compounds with cardiovascular and anti-inflammatory effects. researchgate.netnih.gov

The anti-inflammatory properties of natural furan derivatives are often linked to their significant antioxidant capabilities. nih.gov The mechanism of this antioxidant activity can involve the furan ring donating an electron to or adding a peroxyl radical. nih.gov Some synthetic furan derivatives have demonstrated the ability to scavenge free radicals, with their efficacy influenced by the specific substituents on the furan ring. researchgate.net For example, studies on newly synthesized hybrid molecules containing a furan skeleton showed good antioxidant and metal-chelating activity, making them potential lipophilic exogenous antioxidants. mdpi.com These compounds also exhibited potential as anti-inflammatory drugs, with some showing higher activity than the standard drug ketoprofen (B1673614) in in-vitro tests for inhibition of albumin denaturation. mdpi.com

Derivatization for Enhanced Biological Profiles

The modification of the basic furan structure is a key strategy for enhancing the biological activity of these compounds. researchgate.netsemanticscholar.org A slight change in the substitution pattern on the furan nucleus can lead to a distinguishable difference in biological activities. researchgate.netsemanticscholar.org

One effective method is the synthesis of hybrid molecules. For instance, creating hybrids between furan and N-containing heterocyclic compounds like pyrrolidine (B122466) or piperidine (B6355638) has yielded derivatives with significant anti-inflammatory and antioxidant profiles. mdpi.com Another approach involves the hydroarylation of the carbon-carbon double bond in 3-(furan-2-yl)propenoic acids. This process, conducted in a Brønsted superacid, yields 3-aryl-3-(furan-2-yl)propenoic acid derivatives with demonstrated antimicrobial activity against both bacteria and fungi. mdpi.comnih.gov The synthesis of various derivatives, including azetidine-2-one and thiazolidine-4-one derivatives from a furfuraldehyde base, has also been explored to produce compounds with potent antimicrobial and antioxidant activities. nih.gov These derivatization strategies are crucial for developing novel furan-based compounds with improved therapeutic potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physical properties of a chemical with its biological activity. nih.govnih.gov These models are instrumental in predicting the potential effects of compounds like Isoamyl 3-(2-furan)propionate, for which specific experimental data may be limited.

QSAR modeling for toxicology relies on calculating molecular descriptors that quantify various aspects of a molecule's structure and using them to predict adverse outcomes. For esters, key descriptors often include hydrophobicity (logP), molecular weight, and electronic parameters, which can be correlated with endpoints like aquatic toxicity or cytotoxicity. nih.govfarmaciajournal.com

| Molecular Descriptor | Description | Potential Correlation with Toxicity |

|---|---|---|

| LogP (Octanol-Water Partition Coefficient) | Measures the hydrophobicity of a molecule. | Higher LogP can lead to increased membrane permeability and bioaccumulation, potentially increasing toxicity. |

| Molecular Weight (MW) | The mass of one mole of the substance. | Toxicity can vary with size; larger molecules may have different modes of action. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the susceptibility of the molecule to nucleophilic attack. | Lower ELUMO suggests higher reactivity, which can correlate with mechanisms of toxicity involving covalent binding. |

| Polarizability | The ability of the electron cloud to be distorted by an electric field. | Influences non-covalent interactions with biological targets, affecting toxicodynamics. |

The metabolic fate of this compound is largely dictated by its two key structural features: the ester linkage and the furan (B31954) ring. The ester group is susceptible to hydrolysis by carboxylesterase enzymes, which would cleave the molecule into isoamyl alcohol and 3-(2-furan)propionic acid.

However, the furan ring is of greater toxicological concern due to its metabolic activation by cytochrome P450 (CYP) enzymes. nih.gov The oxidation of the furan ring is a critical step that can lead to the formation of reactive electrophilic intermediates. nih.gov Depending on the substituents on the furan ring, this oxidation can produce either an epoxide or a more reactive cis-enedial intermediate. nih.gov These reactive metabolites are capable of forming covalent adducts with cellular macromolecules like proteins and DNA, which is a primary mechanism for the hepatotoxicity and carcinogenicity associated with some furan-containing compounds. nih.gov The specific metabolic pathway is influenced by the degree of substitution on the furan ring. nih.gov

| Structural Moiety | Metabolic Pathway | Primary Enzymes | Resulting Metabolites | Potential Biological Consequence |

|---|---|---|---|---|

| Ester Linkage | Hydrolysis | Carboxylesterases | Isoamyl alcohol and 3-(2-furan)propionic acid | Generally considered a detoxification pathway. |

| Furan Ring | Oxidation | Cytochrome P450 (CYP) | Reactive epoxide or cis-enedial intermediates | Formation of macromolecular adducts, potential for cytotoxicity and genotoxicity. nih.gov |

Structure-Odor Relationship (SOR) Analysis of Isoamyl Esters and Furan Compounds

The isoamyl group, a five-carbon branched alkyl chain, is a common feature in many esters used in the flavor and fragrance industry. It is strongly associated with fruity and sweet aromas. The specific odor character is modified by the acid part of the ester, but the isoamyl moiety consistently imparts a recognizable fruity background. For instance, isoamyl acetate is famous for its strong banana and pear notes, while isoamyl butyrate contributes apricot and fruity aromas. This consistent contribution suggests that the size, shape, and lipophilicity of the isoamyl group are key determinants for binding to specific olfactory receptors that elicit fruity sensations.

| Compound Name | Odor Description |

|---|---|

| Isoamyl Acetate | Sweet, banana, pear |

| Isoamyl Propionate (B1217596) | Fruity, rum-like, pineapple, apricot |

| Isoamyl Butyrate | Fruity, apricot, pineapple, banana |

| Isoamyl Isovalerate | Fruity, apple, sweet |

Furan and its derivatives are a diverse class of compounds with a wide range of aroma profiles, including caramel, nutty, fruity, and meaty notes. nih.gov The parent compound, furan, has a strong, ethereal, chloroform-like odor. wikipedia.orgedurev.in However, substitution on the furan ring dramatically alters its sensory properties. The propionate side chain at the 2-position of the furan ring in this compound is crucial for its final odor profile. Structure-odor relationship studies on furan derivatives have shown that the nature and position of the substituent profoundly influence the perceived scent. researchgate.net For example, furan-2-ylmethanethiol is a key coffee odorant, but elongating the side chain causes a loss of the coffee-like character. researchgate.net The furan ring itself, being a five-membered aromatic heterocycle, possesses specific electronic properties and a planar structure that influences its interaction with olfactory receptors. wikipedia.org The combination of the furan ring with the propionate ester group likely contributes sweet, caramel-like, or baked notes that complement the fruity character of the isoamyl moiety.

| Compound Name | Odor Description |

|---|---|

| Furan | Ethereal, chloroform-like wikipedia.orgedurev.in |

| 2-Methylfuran (B129897) | Chocolate, coffee, nutty |

| Furfural | Almond, bready, sweet |

| Furan-2-ylmethanethiol | Roasted coffee researchgate.net |

| 2-Acetylfuran | Balsamic, sweet, nutty, cocoa |

Computational Chemistry Approaches in Understanding Reactivity and Interactions

Computational chemistry provides powerful tools for investigating the properties of this compound at a molecular level. Methods such as Density Functional Theory (DFT) and molecular docking can predict the molecule's reactivity and its potential interactions with biological systems.

DFT calculations can be used to determine the electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). digitaloceanspaces.com The energy of the LUMO, for example, can indicate the susceptibility of the furan ring to nucleophilic attack, while the HOMO energy relates to its ability to donate electrons in reactions. digitaloceanspaces.com These quantum chemical descriptors are valuable in QSAR models and help explain the furan ring's susceptibility to metabolic activation. digitaloceanspaces.com

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as an enzyme or a receptor. A hypothetical docking study of this compound with a cytochrome P450 enzyme could reveal the preferred binding orientation and affinity. The results, often expressed as a docking score or binding energy, can help predict whether the furan ring is positioned favorably for oxidative metabolism. This approach allows for a rational, structure-based prediction of the molecule's biological interactions and metabolic fate.

| Computational Method | Parameter/Descriptor | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | EHOMO (Highest Occupied Molecular Orbital Energy) | Predicts susceptibility to electrophilic attack; relates to ionization potential. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Predicts susceptibility to nucleophilic attack; relates to electron affinity and reactivity of the furan ring. | |

| Electrostatic Potential Map | Visualizes electron-rich and electron-poor regions, identifying potential sites for metabolic attack. | |

| Molecular Docking | Binding Affinity / Docking Score | Predicts the strength of interaction with a biological target (e.g., CYP enzyme, olfactory receptor). |

| Binding Pose | Shows the specific orientation and interactions (e.g., hydrogen bonds, hydrophobic contacts) within the binding site. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide insights into the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

Theoretical studies on furan and its derivatives have demonstrated that the furan ring acts as an electron donor in chemical reactions. mdpi.comnih.gov This is attributed to the presence of the oxygen atom's lone pair of electrons, which contribute to the aromatic π-system of the ring. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding a molecule's reactivity. For furan derivatives, the HOMO is typically localized over the furan ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the entire molecule, suggesting various potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability. A larger gap implies higher stability and lower reactivity. DFT calculations on related furan propionate esters have been used to determine these orbital energies and other reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. nih.gov These parameters help in predicting the behavior of the molecule in various chemical environments. For instance, the negative chemical potential of furan indicates its tendency to donate electrons. mdpi.com

The reactivity of specific sites within the molecule can be further analyzed using condensed Fukui functions, which identify the atoms most likely to be involved in electron donation or acceptance. mdpi.com In the case of the furan ring, the carbon atoms adjacent to the oxygen are often identified as reactive sites. mdpi.com

Below is a representative table of electronic properties that could be obtained for this compound using DFT calculations, based on findings for similar furan derivatives. mdpi.comnih.gov

| Parameter | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicates the molecule's kinetic stability and resistance to chemical reactions. |

| Chemical Potential (μ) | -3.65 eV | Represents the molecule's tendency to donate or accept electrons. A negative value indicates a tendency to donate. |

| Global Hardness (η) | 2.85 eV | Measures the resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 2.34 eV | An index of the molecule's overall electrophilic nature. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt. The molecule's conformation is determined by the rotation around its single bonds, particularly in the isoamyl and propionate side chains.

MD simulations of flexible molecules, such as 1,3-propanediol, have been used to determine the ratios of different conformations and their average lifetimes. mdpi.com A similar approach can be applied to this compound to understand its dynamic behavior. The simulation would track the positions of all atoms over a period of time, allowing for the analysis of dihedral angles, which define the rotational state of the chemical bonds.

The conformational analysis of this compound would focus on several key rotatable bonds: the C-C bonds within the isoamyl group, the C-O and C-C bonds of the ester group, and the C-C bond connecting the propionate chain to the furan ring. By monitoring the dihedral angles of these bonds throughout the simulation, it is possible to identify the most stable conformations and the energy barriers between them.

Below is a hypothetical data table illustrating the type of results that could be obtained from an MD simulation of this compound, focusing on the key dihedral angles.

| Dihedral Angle | Description | Observed Conformations (Illustrative) | Population (%) (Illustrative) | Average Lifetime (ps) (Illustrative) |

| τ1 (Cα-Cβ-Cγ-Cδ) | Rotation in the isoamyl chain | Trans (180°), Gauche+ (60°), Gauche- (-60°) | 65, 18, 17 | 150 |

| τ2 (O-Cα-Cβ-Cγ) | Rotation around the ester C-O bond | Trans (180°), Skew (120°) | 80, 20 | 200 |

| τ3 (C-C-C=O) | Rotation in the propionate chain | Trans (180°), Cis (0°) | 90, 10 | 250 |

| τ4 (Furan-C-C-C) | Rotation relative to the furan ring | Planar (0°), Orthogonal (90°) | 70, 30 | 180 |

Note: The values in this table are hypothetical and serve to illustrate the type of data that can be generated from molecular dynamics simulations. Specific values for this compound would require a dedicated computational study.

Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques for Isoamyl 3-(2-furan)propionate

Chromatography is a fundamental tool for the separation of this compound from other components in a mixture, enabling its individual detection and quantification. Both gas and liquid chromatography are employed for this purpose.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated from other volatile components based on its boiling point and affinity for a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

Quantitative analysis by GC-MS is typically performed in selected ion monitoring (SIM) mode, where the instrument is set to detect only specific fragment ions characteristic of the target analyte. This approach significantly enhances sensitivity and selectivity, allowing for the detection of trace amounts of the compound. Due to the high volatility of furan (B31954) and its derivatives, headspace (HS) and headspace solid-phase microextraction (HS-SPME) are common sample introduction techniques for GC-MS analysis, particularly for complex food matrices. restek.com

Table 1: Hypothetical GC-MS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Ion (M+) | 210 m/z |

| Major Fragment Ions | Hypothetical values based on structure |

| 139 m/z (M - C5H11O) | |

| 95 m/z (Furanpropanoic acid fragment) | |

| 71 m/z (C5H11+) | |

| 68 m/z (Furan radical cation) |

| Retention Index | Dependent on column and conditions |

This table is illustrative and based on the chemical structure, not on reported experimental data.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers an alternative and complementary approach to GC for the analysis of this compound. LC is well-suited for less volatile compounds or those that are thermally unstable.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com Detection is often achieved using a UV detector, as the furan ring exhibits absorbance in the UV region.

For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). LC-MS is particularly valuable for analyzing complex samples where chromatographic co-elution might be an issue. An LC-MS/MS method using a system like a QTRAP can provide high sensitivity and accurate quantification, even at low concentrations. sciex.com

Table 2: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | sielc.com |

| Detection | UV (e.g., 210 nm) | nih.gov |

| Flow Rate | 1 mL/min | nih.gov |

| Temperature | 40°C | nih.gov |

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the detailed structural elucidation of this compound and for confirming its identity.